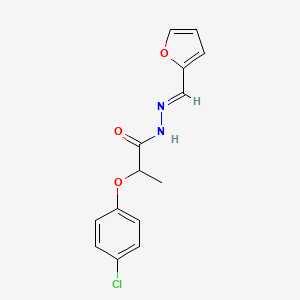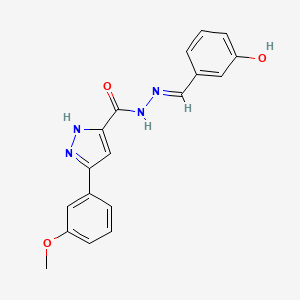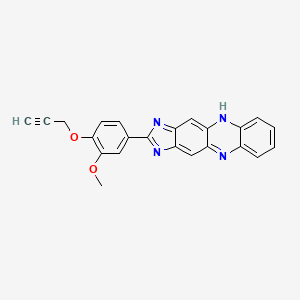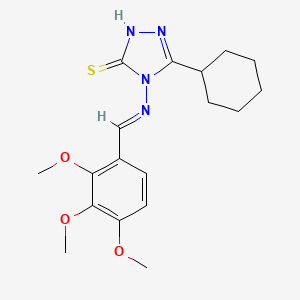![molecular formula C24H22ClN3O3S2 B11978901 N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11978901.png)
N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a thiazolidinone ring, and an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 3-chloroaniline, indole derivatives, and thiazolidinone precursors. Common synthetic routes could involve:
Formation of the Indole Derivative: This step might involve the reaction of an indole precursor with an acylating agent to introduce the acetamide group.
Thiazolidinone Ring Formation: The thiazolidinone ring could be synthesized through the reaction of a thiourea derivative with a carbonyl compound.
Coupling Reactions: The final step would involve coupling the indole derivative with the thiazolidinone ring under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and rigorous purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the thiazolidinone ring or the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups or the thiazolidinone ring.
Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophiles like amines or thiols might be employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.
相似化合物的比较
Similar Compounds
N-(3-chlorophenyl)-2-oxoacetamide: Similar structure but lacks the indole and thiazolidinone rings.
2-(3-chlorophenyl)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)indole: Similar structure but lacks the acetamide group.
Uniqueness
N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is unique due to the combination of functional groups it possesses, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C24H22ClN3O3S2 |
|---|---|
分子量 |
500.0 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-2-3-6-12-27-23(31)21(33-24(27)32)20-17-10-4-5-11-18(17)28(22(20)30)14-19(29)26-16-9-7-8-15(25)13-16/h4-5,7-11,13H,2-3,6,12,14H2,1H3,(H,26,29)/b21-20- |
InChI 键 |
CTJDSXADHQUZDN-MRCUWXFGSA-N |
手性 SMILES |
CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)/SC1=S |
规范 SMILES |
CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,1-dichloro-2,2,7b-trimethyl-1aH-cyclopropa[c]quinolin-3-yl)ethanone](/img/structure/B11978818.png)
![diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978829.png)
![Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978839.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11978845.png)




![(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B11978880.png)

![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978890.png)
![(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-azepanyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978897.png)
![Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11978902.png)

